molecular formula C10H7F3N2 B15225345 2-Amino-3-(trifluoromethyl)quinoline

2-Amino-3-(trifluoromethyl)quinoline

Cat. No.: B15225345
M. Wt: 212.17 g/mol
InChI Key: DKUWZPPOLOWRPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)quinoline typically involves the cyclization of 2-trifluoromethylaniline with appropriate reagents. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF₂CO₂Me, CuI, and KF under reflux conditions in DMF .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions and the use of advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the growth of cancer cells, bacteria, and viruses by interfering with essential biological processes .

Comparison with Similar Compounds

  • 2-Trifluoromethylquinoline
  • 4-Trifluoromethylquinoline
  • 6-Trifluoromethylquinoline

Comparison: Compared to other trifluoromethylated quinolines, 2-Amino-3-(trifluoromethyl)quinoline is unique due to its amino group at the 2-position, which enhances its reactivity and biological activity. This structural feature allows for more diverse chemical modifications and applications .

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

3-(trifluoromethyl)quinolin-2-amine

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H,(H2,14,15)

InChI Key

DKUWZPPOLOWRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(F)(F)F

Origin of Product

United States

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